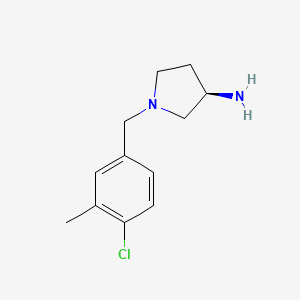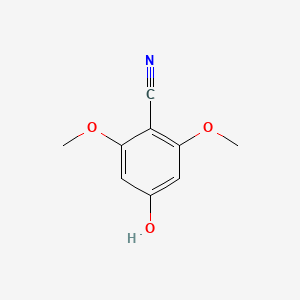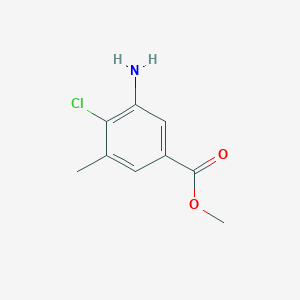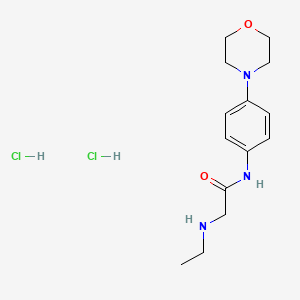
(3r)-1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3r)-1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-chloro-3-methylbenzyl group and an amine group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3r)-1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-methylbenzyl chloride and pyrrolidine.
Nucleophilic Substitution: The 4-chloro-3-methylbenzyl chloride undergoes nucleophilic substitution with pyrrolidine to form the intermediate (4-chloro-3-methylbenzyl)pyrrolidine.
Reductive Amination: The intermediate is then subjected to reductive amination using a suitable reducing agent such as sodium cyanoborohydride in the presence of an amine source to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
(3r)-1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(3r)-1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3r)-1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (3r)-1-(4-Chlorobenzyl)pyrrolidin-3-amine
- (3r)-1-(3-Methylbenzyl)pyrrolidin-3-amine
- (3r)-1-(4-Chloro-2-methylbenzyl)pyrrolidin-3-amine
Uniqueness
(3r)-1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-amine is unique due to the specific substitution pattern on the benzyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Fórmula molecular |
C12H17ClN2 |
|---|---|
Peso molecular |
224.73 g/mol |
Nombre IUPAC |
(3R)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C12H17ClN2/c1-9-6-10(2-3-12(9)13)7-15-5-4-11(14)8-15/h2-3,6,11H,4-5,7-8,14H2,1H3/t11-/m1/s1 |
Clave InChI |
LGXTWZRUOMKQSM-LLVKDONJSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)CN2CC[C@H](C2)N)Cl |
SMILES canónico |
CC1=C(C=CC(=C1)CN2CCC(C2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Bromocyclopentyl)oxy]oxetane](/img/structure/B15272599.png)


![1-[(3,3-Difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15272612.png)





![4-Chloro-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15272644.png)

![4-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol](/img/structure/B15272670.png)

